molecular formula C5H11NO2 B13436127 (2R)-N-Ethyl-2-hydroxypropanamide

(2R)-N-Ethyl-2-hydroxypropanamide

Cat. No.: B13436127
M. Wt: 117.15 g/mol
InChI Key: PWHWWMHNXSWQLD-SCSAIBSYSA-N
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Description

(2R)-N-Ethyl-2-hydroxypropanamide is an organic compound with the molecular formula C5H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-Ethyl-2-hydroxypropanamide typically involves the reaction of ethylamine with ®-2-hydroxypropanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

    Reacting ethylamine with ®-2-hydroxypropanoic acid: This step is usually performed in an aqueous medium with a suitable catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-Ethyl-2-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Produces (2R)-N-Ethyl-2-oxopropanamide.

    Reduction: Produces (2R)-N-Ethyl-2-hydroxypropanamine.

    Substitution: Produces (2R)-N-Ethyl-2-chloropropanamide.

Scientific Research Applications

(2R)-N-Ethyl-2-hydroxypropanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-N-Ethyl-2-hydroxypropanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-Ethyl-2-hydroxypropanamide: The enantiomer of (2R)-N-Ethyl-2-hydroxypropanamide, differing in the spatial arrangement of atoms.

    N-Methyl-2-hydroxypropanamide: Similar structure but with a methyl group instead of an ethyl group.

    2-Hydroxy-N-propylpropanamide: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This makes it valuable in applications where chirality is crucial, such as in the development of pharmaceuticals.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(2R)-N-ethyl-2-hydroxypropanamide

InChI

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1

InChI Key

PWHWWMHNXSWQLD-SCSAIBSYSA-N

Isomeric SMILES

CCNC(=O)[C@@H](C)O

Canonical SMILES

CCNC(=O)C(C)O

Origin of Product

United States

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